4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride
Overview
Description
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride is a chemical compound with the molecular formula C16H23ClN2O3 It is known for its unique structure, which includes a pyrrolidine ring, a benzoyl group, and a morpholine ring
Scientific Research Applications
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Attachment of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidine derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Morpholine Ring: The morpholine ring is formed by reacting the intermediate compound with an appropriate diol under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Mechanism of Action
The mechanism of action of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride can be compared with other similar compounds, such as:
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]piperidinehydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]pyrrolidinehydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14;/h3-6,14,17H,1-2,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGZWPUWDFNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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